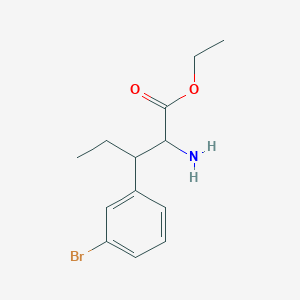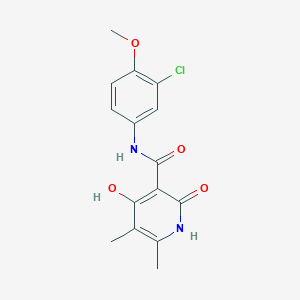
N-(3-chloro-4-methoxyphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide, also known as CMN, is a synthetic derivative of vitamin B3. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Cancer Research
Research on synthetic retinoids like N-(4-hydroxyphenyl)retinamide (HPR) indicates significant potential in cancer chemoprevention and treatment. HPR, for instance, has been shown to induce apoptosis in malignant cell lines, including lymphoid and myeloid cells, suggesting a pathway for managing various cancers. Notably, HPR's effectiveness in inducing programmed cell death transcends resistance mechanisms to all-trans retinoic acid (RA), pointing to its unique action mechanism. This property positions compounds like HPR as promising agents, particularly for RA-unresponsive acute promyelocytic leukemia patients (Delia et al., 1993).
Chemoprevention in Breast Cancer
Studies on N-(4-hydroxyphenyl)retinamide (4-HPR) also highlight its potential in chemoprevention, especially concerning breast cancer. Research demonstrates that 4-HPR can significantly augment the natural killer (NK) activity in individuals, a critical component of the immune response against tumors. This increased NK activity, observed in women undergoing 4-HPR treatment for breast cancer chemoprevention, underscores the compound's utility in enhancing body's natural defenses against cancer (Villa et al., 1993).
Mechanisms of Action
Understanding the molecular mechanisms underpinning the action of compounds like HPR provides insight into their potential applications. For instance, the ability of HPR to induce apoptosis through enhanced generation of reactive oxygen species (ROS) in cervical carcinoma cells sheds light on its apoptotic pathways. This information is crucial for developing targeted therapies that exploit these mechanisms for cancer treatment (Suzuki et al., 1999).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-7-8(2)17-14(20)12(13(7)19)15(21)18-9-4-5-11(22-3)10(16)6-9/h4-6H,1-3H3,(H,18,21)(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWBQGIRUWAAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

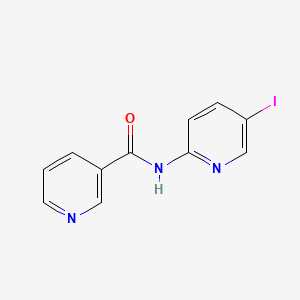
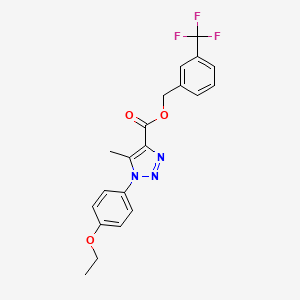

![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)

![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)


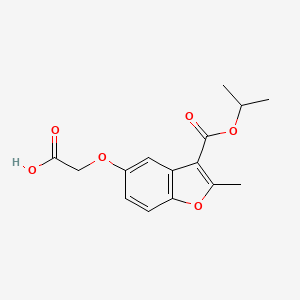



![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)
